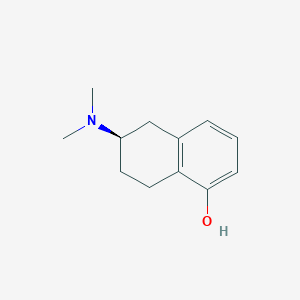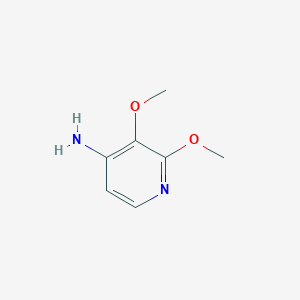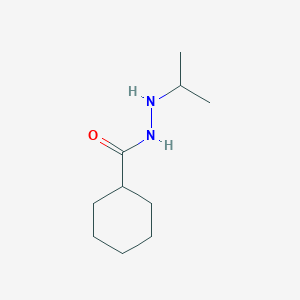
1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one is an organic compound characterized by the presence of a cyclohexyl group attached to an ethanone moiety, which is further substituted with a 4-iodo-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one typically involves the following steps:
Starting Materials: Cyclohexyl bromide and 4-iodo-benzaldehyde.
Grignard Reaction: Cyclohexyl bromide is reacted with magnesium in anhydrous ether to form cyclohexyl magnesium bromide.
Addition Reaction: The cyclohexyl magnesium bromide is then reacted with 4-iodo-benzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized using an oxidizing agent such as pyridinium chlorochromate to yield this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-Cyclohexyl-2-(4-bromo-phenyl)-ethanone
- 1-Cyclohexyl-2-(4-chloro-phenyl)-ethanone
- 1-Cyclohexyl-2-(4-fluoro-phenyl)-ethanone
Comparison: 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and physical properties, making this compound distinct in its behavior and applications.
Propriétés
Formule moléculaire |
C14H17IO |
|---|---|
Poids moléculaire |
328.19 g/mol |
Nom IUPAC |
1-cyclohexyl-2-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C14H17IO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Clé InChI |
ZUFPXYMYEXLZOY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)CC2=CC=C(C=C2)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8411904.png)




